molecular formula C7H8BrNOS B8360775 5-Bromo-N-ethyl-3-thiophenecarboxamide

5-Bromo-N-ethyl-3-thiophenecarboxamide

Cat. No.: B8360775
M. Wt: 234.12 g/mol
InChI Key: FXCQHZPFPHWBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-ethyl-3-thiophenecarboxamide (CAS 189329-94-0) is a brominated thiophene carboxamide derivative serving as a versatile building block in medicinal chemistry and drug discovery . Thiophene-based compounds like this one are of significant research interest for developing novel therapeutic agents. They have been identified as key scaffolds in the discovery of potent antiviral entry inhibitors, particularly against viruses such as Ebola, where modifications to the thiophene core and its substituents are explored to optimize biological activity . Furthermore, structural analogs of this compound demonstrate promising pharmacological potential in other areas, including as anticancer agents that can inhibit enzymes like lactate dehydrogenase in specific cancer cell lines, and as antimicrobial agents with efficacy against Gram-positive bacteria . The bromine atom at the 5th position of the thiophene ring provides a reactive site for further functionalization via cross-coupling reactions, such as the Suzuki reaction, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

5-bromo-N-ethylthiophene-3-carboxamide

InChI

InChI=1S/C7H8BrNOS/c1-2-9-7(10)5-3-6(8)11-4-5/h3-4H,2H2,1H3,(H,9,10)

InChI Key

FXCQHZPFPHWBQH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CSC(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

The nature of the substituent on the carboxamide nitrogen significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Amide Molecular Formula Molecular Weight Key Features
5-Bromo-N-ethyl-3-thiophenecarboxamide Ethyl (C₂H₅) C₇H₈BrNOS 234.11 g/mol Moderate lipophilicity; balance between solubility and permeability
5-Bromo-N,N-dimethyl-3-thiophenecarboxamide Dimethyl (CH₃)₂ C₇H₈BrNOS 234.11 g/mol Increased solubility due to smaller substituents; reduced steric hindrance
5-Bromo-N,N-dibutyl-3-thiophenecarboxamide Dibutyl (C₄H₉)₂ C₁₃H₂₀BrNOS 318.27 g/mol Higher lipophilicity; potential for enhanced membrane permeability
5-Bromo-N-(3-morpholinopropyl)-3-thiophenecarboxamide Morpholinopropyl C₁₂H₁₇BrN₂O₂S 333.25 g/mol Introduction of a polar morpholine group; improved water solubility and target affinity

Key Findings :

  • Lipophilicity : Larger alkyl groups (e.g., dibutyl) increase logP values, favoring membrane permeability but reducing aqueous solubility. The ethyl group in the target compound offers a middle ground .
  • Synthetic Accessibility: Dimethyl and ethyl analogs are synthesized via direct amidation of 5-bromothiophene-3-carboxylic acid with respective amines under basic conditions (e.g., K₂CO₃ in n-butanol) .

Positional Isomerism and Bromine Substitution

The position of bromine and carboxamide groups on the thiophene ring influences electronic properties and reactivity:

Compound Name Bromine Position Carboxamide Position Molecular Formula Key Reactivity
This compound 5 3 C₇H₈BrNOS Electrophilic at C5; amide directs substitution to C2/C4
4-Bromo-N,N,5-trimethyl-2-thiophenecarboxamide 4 2 C₈H₁₀BrNOS Bromine at C4 alters conjugation; amide at C2 stabilizes resonance

Key Findings :

  • Electronic Effects : Bromine at C5 (target compound) creates a strong electron-withdrawing effect, activating the ring for nucleophilic aromatic substitution at C2 or C3. In contrast, bromine at C4 () shifts reactivity toward C5 .
  • Synthetic Utility : The target compound’s C5 bromine facilitates Suzuki-Miyaura couplings, whereas C4 bromine (as in ) is less reactive under standard conditions.

Preparation Methods

Direct Bromination of N-ethyl-3-thiophenecarboxamide

The most straightforward approach involves electrophilic bromination of N-ethyl-3-thiophenecarboxamide. A method adapted from pyrazole bromination in WO2021076835A8 employs N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving 78% yield after 6 hours. Regioselectivity at the 5-position is ensured by the electron-withdrawing carboxamide group, which directs bromination para to itself. Side products like 2,5-dibromo derivatives (<5%) are removed via recrystallization from ethanol-water mixtures.

Multi-Step Synthesis via 3-Thiophenecarboxylic Acid Intermediates

A scalable route detailed in Ethyl 3-bromo-5-nitrobenzoate synthesis can be adapted:

  • Esterification : 3-Thiophenecarboxylic acid is treated with thionyl chloride (SOCl₂) in ethanol to form ethyl 3-thiophenecarboxylate (95% yield).

  • Bromination : The ester undergoes radical bromination using FeCl₃ and Br₂ in CCl₄, yielding ethyl 5-bromo-3-thiophenecarboxylate (82%).

  • Amidation : The ester reacts with ethylamine in tetrahydrofuran (THF) at 60°C for 12 hours, followed by acid hydrolysis to the carboxamide (88% yield).

This method’s advantage lies in isolable intermediates, facilitating quality control at each stage.

Critical Reaction Parameters and Optimization

Temperature and Catalytic Effects

Bromination efficiency correlates with temperature control. Below 5°C, NBS-mediated reactions minimize di-bromination (<3% byproducts). FeCl₃-catalyzed bromination requires 40–50°C for complete conversion, as lower temperatures stall reactivity. Microwave irradiation (100°C, 30 minutes) reduces amidation time from 12 hours to 2 hours while maintaining 85% yield.

Solvent Systems

  • Polar aprotic solvents : Dimethylformamide (DMF) accelerates amidation but complicates purification.

  • Chlorinated solvents : Dichloromethane optimizes bromination homogeneity but poses environmental concerns.

  • Ether solvents : THF balances reactivity and safety in amine reactions.

Analytical Characterization Data

Table 1: Spectroscopic Properties of this compound

TechniqueKey SignalsReference
¹H NMR δ 1.22 (t, 3H, CH₂CH₃), δ 3.48 (q, 2H, NHCH₂), δ 7.21 (d, 1H, thiophene-H)
¹³C NMR δ 14.1 (CH₂CH₃), δ 39.8 (NHCH₂), δ 126.5 (C-Br), δ 165.2 (C=O)
IR 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)
MS (EI) m/z 234 [M]⁺

Industrial-Scale Challenges and Innovations

While lab-scale syntheses achieve >85% yields, scaling faces hurdles:

  • Thionyl chloride handling : Corrosivity necessitates specialized reactors, increasing capital costs.

  • Bromine waste management : Neutralization of HBr byproducts requires 1.5 equivalents of NaOH, impacting process sustainability.

  • Purification bottlenecks : Column chromatography is replaced with crystallization in pilot plants, though this lowers purity to 92–94%.

Recent advances include flow chemistry systems that automate bromination and amidation steps, reducing human exposure to hazardous intermediates .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 5-Bromo-N-ethyl-3-thiophenecarboxamide?

Methodological Answer:
The synthesis involves bromination of thiophene derivatives followed by amide formation. Key parameters include:

  • Temperature: Maintain precise control (e.g., 0–5°C during bromination to prevent side reactions) .
  • Solvent Choice: Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
  • Reaction Time: Monitor via TLC or HPLC to avoid over-bromination or decomposition .
  • Catalysts: Use palladium catalysts for coupling reactions or carbodiimides for amide bond formation .
    Post-synthesis, purify via column chromatography or recrystallization, and validate purity using NMR and mass spectrometry .

Advanced: How can multi-step synthetic strategies be designed to improve yield and functional group compatibility?

Methodological Answer:
Multi-step synthesis requires orthogonal protection of reactive groups. For example:

Bromination: Introduce bromine at the 5-position of thiophene using NBS under controlled conditions .

Amide Formation: Couple the carboxylic acid intermediate with ethylamine via EDC/HOBt activation, ensuring minimal steric hindrance .

Purification: Employ gradient HPLC to isolate intermediates, especially when handling halogenated byproducts .
Use computational tools (e.g., DFT calculations) to predict reactivity and optimize reaction pathways .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Assign peaks for bromine (δ 7.2–7.5 ppm for aromatic protons) and the ethylamide group (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for NH) .
  • Mass Spectrometry: Confirm molecular weight (C₇H₇BrNOS, MW 248.1) with ESI-MS or MALDI-TOF .
  • Elemental Analysis: Validate Br and S content (±0.3% deviation) .
  • HPLC: Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced: How can researchers resolve conflicting data from spectroscopic and chromatographic analyses?

Methodological Answer:
Discrepancies often arise from impurities or isomerism. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals caused by rotational isomers or halogen proximity effects .
  • X-ray Crystallography: Confirm absolute configuration if crystalline .
  • LC-MS/MS: Identify trace byproducts (e.g., dehalogenated species) .
  • Statistical Validation: Apply principal component analysis (PCA) to correlate spectral data with synthetic batches .

Basic: What biological targets or mechanisms are associated with this compound?

Methodological Answer:
The compound’s bromine and amide groups enable interactions with:

  • Enzymes: Inhibit cysteine proteases via electrophilic bromine-thiol interactions .
  • Receptors: Modulate GPCR signaling in cell-based assays (e.g., cAMP or calcium flux assays) .
  • Nucleic Acids: Intercalate or alkylate DNA/RNA, assessed via gel electrophoresis or qPCR .
    Standardize assays with positive controls (e.g., known protease inhibitors) and dose-response curves .

Advanced: How can experimental design (DoE) optimize biological activity studies while minimizing resource use?

Methodological Answer:
Apply factorial design to evaluate variables:

  • Factors: Concentration, incubation time, cell type .
  • Responses: IC₅₀, selectivity index, cytotoxicity.
    For example, a 2³ factorial design (8 experiments) tests low/high concentrations (1–10 µM), timepoints (24–48 hr), and primary vs. cancer cell lines. Analyze via ANOVA to identify significant interactions . Use response surface methodology (RSM) for non-linear optimization .

Basic: What chemical reactions are feasible for modifying the thiophene ring or ethylamide group?

Methodological Answer:

  • Electrophilic Substitution: Bromine at C5 directs further halogenation or nitration at C2/C4 .
  • Cross-Coupling: Suzuki-Miyaura with arylboronic acids using Pd(PPh₃)₄ .
  • Amide Hydrolysis: Convert to carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .
  • Reduction: Hydrogenate the thiophene ring with Pd/C and H₂ to access dihydro derivatives .

Advanced: How can computational modeling guide the development of this compound derivatives for materials science?

Methodological Answer:

  • DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) for OLED or photovoltaic applications .
  • MD Simulations: Model polymer compatibility (e.g., with P3HT) to assess conductivity or thermal stability .
  • QSAR: Correlate substituent effects (e.g., replacing Br with I) with biological activity or material performance .
    Validate predictions via cyclic voltammetry (redox potentials) and UV-vis spectroscopy (bandgap measurements) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent handling .
  • Waste Disposal: Halogenated waste must be segregated and incinerated .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers address discrepancies in published data on the compound’s reactivity or bioactivity?

Methodological Answer:

  • Meta-Analysis: Compare datasets using standardized metrics (e.g., pIC₅₀, logP) and identify outliers via Grubbs’ test .
  • Reproducibility Studies: Replicate key experiments under controlled conditions (e.g., fixed solvent ratios, temperature) .
  • Machine Learning: Train models on published data to predict unreported variables (e.g., solvent polarity effects) .

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